Barium metaborate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Barium Metaborate Monohydrate is a highly water-insoluble crystalline Barium source . It is generally available in most volumes and is used as a paint pigment in anticorrosive primers, coatings, and also has fungicide, fungistat properties .

Synthesis Analysis

The synthesis of this compound powder was carried out by ultrasound-assisted precipitation using different borate solutions such as borax, boric acid, and sodium metaborate . The ultrasound-assisted synthesis up to 90% yield could be achieved using a 0.2 M BD solution at 80 °C, reacting for 5 min at pH 13 followed by 2 h of crystallization . Another study found that BMB precipitation synthesis with 90% yield can be performed from 0.50 molar ration (BDH:Ba), under 80 °C, 15 minute, and 6 hours crystallization time .Molecular Structure Analysis

The Raman spectra of β-BaB2O4 are observed in different geometric configurations for the first time . Using a model called layer-molecular structure, the experimental results can be explained satisfactorily with a preliminary assignment of the internal and external modes of β-BaBaO4 crystal .Chemical Reactions Analysis

In the synthesis of this compound powder, different solutions such as borax, boric acid, and sodium metaborate were used . The by-product and the X (number of moles of water) value in the synthesis equation varies according to the type of the borate solution .Physical and Chemical Properties Analysis

This compound is a white powder or colorless crystals . It has a density of 3.85 g/cm3 . It is soluble in hydrochloric acid . The crystals exist in the high-temperature α phase and low-temperature β phase .Scientific Research Applications

Ultrashort Optical Pulse Measurement : Barium metaborate is effective in measuring ultrashort optical pulses as short as 50 fs, offering advantages over potassium dihydrogen phosphate (KDP) and ammonium dihydrogen phosphate (ADP) for autocorrelation measurements (Cheng et al., 1988).

Pyroelectric Crystal for Infrared Detectors : It has been found to be a new type of pyroelectric crystal material, useful in high power infrared pyroelectric detectors (Shi Zi-Kang et al., 2005).

Optical Applications : The growth of large, high-quality beta-barium metaborate crystals suitable for optical applications has been reported, emphasizing techniques to improve crystal size and quality (Bosenberg et al., 1991).

Crystal Inclusion Study : A study of this compound crystals aimed to determine growth conditions with minimum inclusions, finding that inclusions depend on the synthesis process and temperature fluctuations during crystallization (Tsvetkov et al., 2000).

Corrosion Inhibition in Paints : this compound pigments exhibit corrosion inhibition, acting as an anodic inhibitor with limited solubility. Modifications by silica can enhance anti-corrosive efficiency (El‐Sawy et al., 2013).

Laser-Induced Damage Study : The damage threshold of this compound to laser exposure at various wavelengths has been investigated, noting its probabilistic nature and damage morphology (Nakatani et al., 1988).

Third-Harmonic Generation : Its cubic nonlinear susceptibility has been used for phase-matched third-harmonic generation of optical radiation, with significant power generation results (Tomov et al., 1992).

Nanometric Powder Synthesis : this compound powder has been synthesized through ultrasound-assisted precipitation, showing potential in various industrial applications (Akşener et al., 2014).

Electro-Optic Effect Study : Its linear electro-optic coefficients have been measured, providing insights into its potential for optoelectronic applications (Nakatani et al., 1988).

Atmospheric Exposure Testing in Paints : this compound-based paints were tested for corrosion protection in atmospheric conditions, showing promising results compared to commercial alternatives (El‐Sawy & Abou‐Khalil, 1985).

Mechanism of Action

Target of Action

Barium metaborate, also known as barium borate, is primarily used as a microbiocide/microbiostat . It targets a wide range of microorganisms, including bacteria and fungi, and is used as an industrial preservative in the manufacturing process of paints, paper/paper products, industrial adhesives, and coatings .

Mode of Action

It is known that this compound has excellent nonlinear optical characteristics . It has a large effective second harmonic generation (SHG) coefficient, which is nearly 6 times higher than that of potassium . This property allows this compound to interact with light in a unique way, which could contribute to its antimicrobial activity.

Pharmacokinetics

It is known that the compound can be synthesized using different borate solutions, such as borax, boric acid, and sodium metaborate . The synthesis process involves ultrasound-assisted precipitation, which could potentially influence the bioavailability of the compound .

Result of Action

The primary result of this compound’s action is the inactivation of a wide range of microorganisms. This makes it an effective preservative in various industrial applications . Additionally, the compound’s unique interaction with light, due to its excellent nonlinear optical characteristics, could potentially be harnessed for other applications .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s reactivity with water suggests that its action could be influenced by the presence of moisture . Additionally, the synthesis of this compound involves ultrasound-assisted precipitation, which suggests that factors such as temperature and pH could potentially influence the compound’s properties and efficacy .

Safety and Hazards

Barium metaborate is harmful if swallowed or if inhaled . It is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

Barium borate exists in three major crystalline forms: alpha, beta, and gamma . The low-temperature beta phase converts into the alpha phase upon heating to 925 °C . β-Barium borate (BBO) differs from the α form by the positions of the barium ions within the crystal . The experimental Raman spectra of decomposition reaction products obtained at 6 GPa suggest the origin of a new high-pressure modification of barium metaborate BaB2O4 .

Biochemical Analysis

Cellular Effects

For example, barium ions can block potassium channels, which can affect the electrical activity of cells .

Temporal Effects in Laboratory Settings

In laboratory settings, barium metaborate has been shown to be stable under a variety of conditions. For example, β-barium metaborate powders were obtained after heat treatment at 750 °C .

Properties

| { "Design of the Synthesis Pathway": "Barium metaborate can be synthesized through a solid-state reaction method.", "Starting Materials": [ "Barium oxide (BaO)", "Boric acid (H3BO3)" ], "Reaction": [ "Mix stoichiometric amounts of barium oxide and boric acid in a mortar and pestle.", "Grind the mixture thoroughly to ensure homogeneity.", "Transfer the mixture to a crucible and heat it in a furnace at 800-900°C for 4-6 hours.", "Cool the crucible to room temperature and remove the product, which is barium metaborate (BaB2O4)." ] } | |

CAS No. |

13701-59-2 |

Molecular Formula |

BBaHO2 |

Molecular Weight |

181.15 g/mol |

IUPAC Name |

barium(2+);oxido(oxo)borane |

InChI |

InChI=1S/BHO2.Ba/c2-1-3;/h2H; |

InChI Key |

BPEDUBGDYRCWOC-UHFFFAOYSA-N |

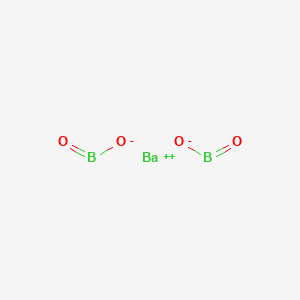

SMILES |

B(=O)[O-].B(=O)[O-].[Ba+2] |

Canonical SMILES |

B(=O)O.[Ba] |

| 13701-59-2 | |

physical_description |

DryPowde |

Pictograms |

Irritant; Health Hazard |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.